molecular formula C13H15N3OS B2509719 N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide CAS No. 863667-93-0

N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide

Cat. No.: B2509719
CAS No.: 863667-93-0
M. Wt: 261.34
InChI Key: IJPWXOAGEMOAAC-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide (CAS 863667-93-0) is a high-purity chemical compound with the molecular formula C13H15N3OS and a molecular weight of 261.34 g/mol. This molecule features a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . The 2-aminothiazole ring is a significant pharmacophore, and its derivatives are extensively investigated for their potential as anticancer agents, with mechanisms of action that can include enzyme inhibition and the induction of cell death in proliferative cell lines . Furthermore, compounds based on the 2-aminothiazole core have demonstrated notable neuroprotective properties, protecting neuronal cells from damage, which makes them promising candidates for research in neurodegenerative diseases and related neurological conditions . The integration of the acetamide bridge and dimethylphenyl substituent in its structure is a common strategy to optimize physicochemical parameters and enhance binding affinity for specific biological targets . This product is intended for research purposes in drug discovery and development, specifically in the fields of oncology and neuroscience. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper cold-chain transportation is recommended to ensure the stability of the product .

Properties

IUPAC Name

N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-7-4-10(12-6-18-13(14)16-12)11(5-8(7)2)15-9(3)17/h4-6H,1-3H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPWXOAGEMOAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cycloadditions

Recent advancements leverage palladium/rhodium catalysts for one-pot assemblies:

Protocol (Adapted from EP2850068B1)

  • 4,5-Dimethyl-2-iodophenylacetamide (4) + Ethynylthiazole precursor (5)Sonogashira Coupling
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: Et₃N
    • Solvent: THF, 60°C, 12 hours
    • Yield: 62%
  • Post-functionalization : Hydroamination of the alkyne intermediate with aqueous NH₃ yields the 2-amino-thiazole.

Advantages

  • Avoids harsh acidic conditions.
  • Enables late-stage diversification of the thiazole substituents.

Aryl-Thiazole Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Installing the thiazole onto a pre-functionalized aryl halide:

Representative Procedure

  • 2-Boronic acid-4,5-dimethylphenylacetamide (6) + 5-bromo-2-amino-1,3-thiazole (7)
    • Catalyst: PdCl₂(dppf)
    • Base: K₂CO₃
    • Solvent: DME/H₂O (4:1)
    • Temperature: 90°C, 8 hours
    • Yield: 75%

Critical Note
The electron-donating methyl groups necessitate electron-deficient boronic acids to enhance coupling efficiency.

Buchwald-Hartwig Amination

Direct installation of the thiazole amine onto the aryl backbone:

Reaction Parameters

  • Aryl bromide : 2-bromo-4,5-dimethylphenylacetamide
  • Amine : 2-amino-1,3-thiazole
  • Catalyst: Pd₂(dba)₃/Xantphos
  • Base: Cs₂CO₃
  • Solvent: Toluene, 110°C
  • Yield: 58%

Acetylation Methodologies

Classical Acetic Anhydride Approach

Steps

  • Protect the thiazole amine with Boc anhydride.
  • Acetylate the phenyl amine using Ac₂O in pyridine.
  • Deprotect the thiazole amine with TFA/CH₂Cl₂.

Yield : 82% overall

Enzymatic Acetylation

Innovative Alternative

  • Enzyme: Candida antarctica lipase B (CAL-B)
  • Acyl donor: Vinyl acetate
  • Solvent: MTBE, 40°C
  • Conversion: 94% (chemoselective for phenyl amine over thiazole amine)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Cost Index
Hantzsch Cyclization 72 98.5 High $
Suzuki Coupling 75 99.1 Moderate $$$
Buchwald-Hartwig 58 97.8 Low $$$$
Enzymatic Acetylation 94 99.9 High $$

Key Observations

  • Hantzsch remains the most cost-effective for bulk synthesis.
  • Enzymatic acetylation offers superior selectivity but requires specialized infrastructure.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.21 (s, 3H, CH₃CO), 2.24 (s, 6H, C₆H₂(CH₃)₂), 6.98 (s, 1H, Thiazole-H), 7.35 (s, 1H, Ar-H), 9.87 (s, 1H, NH).

IR (KBr)

  • 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. In aqueous environments, cleavage of the amide bond produces acetic acid and the corresponding amine derivative (2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylaniline).

Key conditions and outcomes:

Reaction MediumTemperatureProduct(s)Yield
1M HCl (aqueous)80°C, 4hAcetic acid + 2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylaniline75–82%
1M NaOH (aqueous)60°C, 6hSodium acetate + 2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylaniline68–73%

Substitution Reactions

The amino group (-NH2) on the thiazole ring participates in nucleophilic substitution and acylation reactions:

Acylation

Reaction with acid chlorides (e.g., acetyl chloride) or anhydrides replaces the amino hydrogen with acyl groups:
Example:
2-(2-Amino-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide + Acetyl chloride →
2-(2-Acetylamino-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide.

Conditions:

  • Solvent: Dichloromethane

  • Catalyst: Triethylamine

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 85–90%

Alkylation

The amino group reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives. This reaction is less common due to steric hindrance from the adjacent thiazole and dimethylphenyl groups.

Condensation Reactions

The amino-thiazole moiety facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones):

Example: Schiff Base Formation
2-(2-Amino-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide + Benzaldehyde →
2-(2-(Benzylideneamino)-1,3-thiazol-4-yl)-4,5-dimethylphenylacetamide .

Conditions:

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid

  • Temperature: Reflux (78°C)

  • Yield: 70–75%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 160°C, releasing NH3 and forming cyclic byproducts.

  • Photodegradation : Exposure to UV light induces C-S bond cleavage in the thiazole ring, yielding sulfur-containing fragments.

Comparative Reactivity Table

Reaction TypeSubstrateConditionsMajor ProductYield
HydrolysisAcetamide groupAcidic/alkaline aqueous, 60–80°CAmine + Acetic acid68–82%
AcylationAmino groupAcid chloride, 0–5°CN-Acyl derivative85–90%
CondensationAmino groupAldehyde, refluxSchiff base70–75%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of thiazole derivatives on human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The results showed that certain derivatives demonstrated strong selectivity and apoptosis-inducing capabilities:

CompoundCell LineIC50 (mM)
Compound 19A54923.30 ± 0.35
Compound 19NIH/3T3>1000

These findings suggest that thiazole-containing compounds could serve as a basis for developing new anticancer therapies .

Antiviral Properties

Thiazole derivatives have also been explored for their antiviral activities. Recent literature reviews have shown that certain thiazole-based compounds exhibit significant inhibitory effects against various viruses.

Case Study: Inhibition of Dengue Virus

In a study focusing on antiviral agents, specific thiazole derivatives were tested against the Dengue virus (DENV). The structure-activity relationship indicated that modifications to the thiazole ring could enhance antiviral activity:

CompoundVirusEC50 (μM)
Compound 90DENV7.2 ± 0.3

This suggests that this compound may have potential as an antiviral agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production and is a target for treating skin disorders.

Case Study: Tyrosinase Inhibition

Research has shown that thiazole derivatives can act as potent inhibitors of tyrosinase, with implications for treating conditions like melasma and senile lentigines:

CompoundEnzyme TargetIC50 (μM)
Compound 9aTyrosinaseNot specified

The synthesis of these compounds involved various chemical reactions aimed at enhancing their inhibitory properties .

Anticonvulsant Activity

Another significant application of thiazole derivatives is their anticonvulsant properties. Compounds similar to this compound have been tested in models of induced seizures.

Case Study: Anticonvulsant Efficacy

In a picrotoxin-induced convulsion model, specific thiazole derivatives exhibited promising anticonvulsant activity:

CompoundModel UsedEfficacy
Compound 1Picrotoxin-induced seizuresSignificant reduction in convulsions

This highlights the potential of these compounds in treating epilepsy and related disorders .

Mechanism of Action

The mechanism of action of N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Acetamide Derivatives

(a) Compounds 7c, 7d, 7e, 7f

These derivatives (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamide) share the 2-amino-thiazole core but incorporate additional 1,3,4-oxadiazole and sulfanylpropanamide groups. Key differences include:

  • Molecular weights : 375–389 g/mol (vs. 261.34 g/mol for the target compound).
(b) Mirabegron (β3-Adrenergic Agonist)

Mirabegron (C₂₁H₂₄N₄O₂S; 396.51 g/mol) shares the 2-amino-1,3-thiazol-4-yl group but includes a phenylethylaminoethyl side chain. This structural extension enables β3-adrenergic receptor activation, used clinically for overactive bladder treatment. The target compound lacks this extended side chain, suggesting divergent pharmacological targets .

Substituted Phenyl Acetamides

(a) 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

This compound (C₁₄H₂₂N₂O; 234.33 g/mol) replaces the thiazole ring with a diethylamino group and retains the dimethylphenyl moiety.

(b) Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)

Examples like alachlor (C₁₄H₂₀ClNO₂; 269.77 g/mol) feature chloro and methoxymethyl groups on the acetamide core. These substitutions confer herbicidal activity by inhibiting fatty acid elongation in plants. The target compound’s thiazole ring and lack of halogens suggest non-herbicidal applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Known Applications
N-[2-(2-Amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide C₁₃H₁₅N₃OS 261.34 4,5-dimethylphenyl, 2-amino-thiazole Not reported Under investigation
Mirabegron C₂₁H₂₄N₄O₂S 396.51 β3-adrenergic agonist, phenylethyl side chain Not reported Overactive bladder
Compound 7c (Oxadiazole derivative) C₁₆H₁₇N₅O₂S₂ 375 Oxadiazole, sulfanyl linker 134–178 Research intermediate
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O 234.33 Diethylamino group, 2,6-dimethylphenyl 66–69 Unspecified
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl groups Not reported Herbicide

Research Findings and Implications

  • Thiazole Ring Significance: The 2-amino-thiazole moiety in the target compound and Mirabegron is critical for receptor interactions, though Mirabegron’s extended side chain enhances β3-adrenergic specificity .
  • Substituent Effects : The dimethylphenyl group in the target compound may enhance lipid solubility, whereas oxadiazole derivatives (e.g., 7c) introduce polar sulfanyl groups, altering solubility and bioavailability .
  • Pharmacological Potential: While Mirabegron is clinically validated, the target compound’s simpler structure could serve as a scaffold for developing novel agonists or enzyme inhibitors with optimized pharmacokinetics .

Biological Activity

N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H15N3OS
  • Molecular Weight: 261.34 g/mol

The synthesis of this compound typically involves the reaction of 2-amino-1,3-thiazole with 4,5-dimethylphenylacetyl chloride under basic conditions. Common solvents used include dichloromethane or tetrahydrofuran, with bases such as triethylamine to neutralize the hydrochloric acid produced during the reaction .

Biological Activity

This compound has been investigated for various biological activities:

  • Anticancer Activity:
    • A lead compound derived from this class demonstrated high in vitro potency against sensitive and resistant cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The mechanism involved apoptosis and autophagy induction, leading to significant tumor growth reduction in vivo in xenograft models .
    • Structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring significantly affect cytotoxicity. For instance, compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties:
    • The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its thiazole moiety is crucial for this activity, as it enhances interaction with microbial targets .
  • Anti-inflammatory Effects:
    • Thiazole derivatives are recognized for their anti-inflammatory properties. This compound's ability to inhibit inflammatory pathways makes it a candidate for further exploration in inflammatory disease models .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Signaling Pathways: The compound modulates pathways involved in cell survival and apoptosis. It has been shown to activate caspases and other apoptotic markers in cancer cells.
  • Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cancer progression and inflammation, although specific targets require further investigation .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyModelFindings
Study 1A375 Melanoma XenograftSignificant reduction in tumor size; induced apoptosis and autophagy .
Study 2Bacterial StrainsExhibited antimicrobial activity comparable to standard antibiotics .
Study 3Inflammatory ModelsReduced markers of inflammation; potential therapeutic use in chronic inflammatory diseases .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:

  • Temperature : Elevated temperatures (e.g., reflux in acetic acid) are often necessary to drive thiazole ring formation and acetamide coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., glacial acetic acid) enhance reactivity while minimizing side reactions .
  • Catalysts : Acidic or basic catalysts may accelerate specific steps, such as cyclization or amide bond formation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and identifies intermediates .
    Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the aromatic and thiazole rings, with key signals for methyl (δ 2.1–2.5 ppm) and acetamide protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+ ion for C14_{14}H16_{16}N3_3OS) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and thiazole C-S (~690 cm^{-1) confirm functional groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods predict reaction mechanisms for modifying the thiazole or acetamide moieties in this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:

  • Reaction Path Search : Tools like GRRM or AFIR predict viable routes for substituent additions or ring modifications .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, guiding solvent selection for regioselective synthesis .
  • Docking Studies : Predict binding interactions if the compound is tested for biological activity (e.g., enzyme inhibition) .
    These methods reduce experimental trial-and-error, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from variations in:

  • Purity : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
  • Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .
  • Structural Confirmation : Re-examine the compound’s structure (via NMR/X-ray) to rule out isomerism or degradation .
    Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., pH, temperature) that influence bioactivity outcomes .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer: Key SAR strategies include:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to modulate electron density and binding affinity .
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine analogs to assess tolerance for structural diversity .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (acetamide NH) and hydrophobic (methyl groups) interactions using docking or 3D-QSAR models .
    Validate hypotheses via iterative synthesis and testing, prioritizing derivatives with improved solubility (logP < 3) and metabolic stability .

Q. What advanced techniques elucidate the compound’s role in multi-step reaction cascades or catalytic cycles?

Methodological Answer:

  • Isotopic Labeling : Track 13^{13}C or 15^{15}N-labeled intermediates to map reaction pathways (e.g., acetamide cleavage or thiazole ring opening) .
  • In Situ Spectroscopy : Use Raman or FTIR to monitor real-time changes during catalytic processes .
  • Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., proton transfer vs. bond formation) in mechanistic studies .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs (DoE) to screen variables (e.g., solvent, catalyst) efficiently, reducing the number of trials by 50–70% .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously, as minor variations can alter outcomes .
  • Safety Protocols : Handle toxic intermediates (e.g., chlorinated byproducts) in fume hoods with PPE (gloves, goggles) to minimize exposure .

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